N-hexyl-3-(4-methoxyphenyl)propanamide
Description
N-Hexyl-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a hexyl chain attached to the amide nitrogen and a 4-methoxyphenyl group at the third carbon of the propanamide backbone.
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
N-hexyl-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25NO2/c1-3-4-5-6-13-17-16(18)12-9-14-7-10-15(19-2)11-8-14/h7-8,10-11H,3-6,9,12-13H2,1-2H3,(H,17,18) |
InChI Key |
FIBBWEONFOCOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)CCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-3-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxyphenylpropanoic acid with hexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3-(4-methoxyphenyl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of N-hexyl-3-(4-methoxyphenyl)propanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-hexyl-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-hexyl-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Data
Unique Advantages and Limitations
- Advantages :
- Balanced lipophilicity for membrane penetration and sustained release.
- Methoxy group enables π-π stacking with biological targets, improving binding affinity .
- Limitations: Lower solubility compared to sulfonyl or nitro analogs may limit intravenous administration. Limited empirical data on in vivo efficacy compared to well-studied analogs like AMI 82B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
